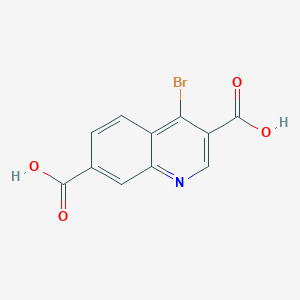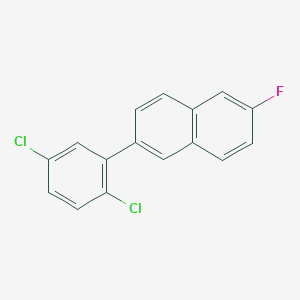![molecular formula C29H48O3 B11833468 2-Oxetanone, 3-hexyl-4-[(2R)-2-(phenylmethoxy)tridecyl]-, (3S,4S)-](/img/structure/B11833468.png)
2-Oxetanone, 3-hexyl-4-[(2R)-2-(phenylmethoxy)tridecyl]-, (3S,4S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxetanona, 3-hexil-4-[(2R)-2-(fenilmetoxi)tridecil]-, (3S,4S)- es un compuesto orgánico complejo con una estructura única que incluye un anillo oxetanona, un grupo hexil y una cadena fenilmetoxi-tridecil
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-Oxetanona, 3-hexil-4-[(2R)-2-(fenilmetoxi)tridecil]-, (3S,4S)- generalmente implica el uso de una sal metálica de ácido (2S,3S,5R)-2-hexil-3,5-dihidroxihexadecanoico como intermedio . Las condiciones de reacción a menudo requieren un control preciso de la temperatura y el pH para garantizar que se logre la estereoquímica deseada.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar síntesis química a gran escala utilizando reactores automatizados y estrictas medidas de control de calidad para garantizar una alta pureza y rendimiento. El proceso también puede incluir pasos de purificación como cristalización o cromatografía para aislar el producto deseado.
Análisis De Reacciones Químicas
Tipos de reacciones
2-Oxetanona, 3-hexil-4-[(2R)-2-(fenilmetoxi)tridecil]-, (3S,4S)- puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede facilitarse mediante agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción pueden implicar reactivos como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir, especialmente en el grupo fenilmetoxi, utilizando reactivos como el metóxido de sodio o el terc-butóxido de potasio.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen:
Agentes oxidantes: Permanganato de potasio, trióxido de cromo.
Agentes reductores: Hidruro de litio y aluminio, borohidruro de sodio.
Nucleófilos: Metóxido de sodio, terc-butóxido de potasio.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción podría producir alcoholes.
Aplicaciones Científicas De Investigación
2-Oxetanona, 3-hexil-4-[(2R)-2-(fenilmetoxi)tridecil]-, (3S,4S)- tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas complejas.
Biología: Se estudia por su potencial actividad biológica e interacciones con enzimas.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 2-Oxetanona, 3-hexil-4-[(2R)-2-(fenilmetoxi)tridecil]-, (3S,4S)- implica su interacción con dianas y vías moleculares específicas. El compuesto puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos biológicos observados. Se requieren estudios detallados para dilucidar los mecanismos moleculares exactos y las vías involucradas.
Propiedades
Fórmula molecular |
C29H48O3 |
|---|---|
Peso molecular |
444.7 g/mol |
Nombre IUPAC |
(3S,4S)-3-hexyl-4-[(2R)-2-phenylmethoxytridecyl]oxetan-2-one |
InChI |
InChI=1S/C29H48O3/c1-3-5-7-9-10-11-12-13-17-21-26(31-24-25-19-15-14-16-20-25)23-28-27(29(30)32-28)22-18-8-6-4-2/h14-16,19-20,26-28H,3-13,17-18,21-24H2,1-2H3/t26-,27+,28+/m1/s1 |
Clave InChI |
GAMXMSBSPXGAGZ-PKTNWEFCSA-N |
SMILES isomérico |
CCCCCCCCCCC[C@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OCC2=CC=CC=C2 |
SMILES canónico |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-benzyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B11833388.png)


![Benzothiazole, 2-[[(4-octylphenyl)methyl]sulfonyl]-](/img/structure/B11833406.png)




![(1S,7S)-1-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[5.1.0]octane-7-carbaldehyde](/img/structure/B11833426.png)


![N-methyl-1-[4-[(2Z)-2-(2-phenylsulfanylethylidene)hydrazinyl]phenyl]methanesulfonamide](/img/structure/B11833442.png)
![[2,2'-Biindan]-1,1',3,3'-tetrone](/img/structure/B11833447.png)

